Cas no 2172203-70-0 (2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid)

2-(1-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a branched aliphatic side chain. This compound is primarily utilized in peptide synthesis, where its structural complexity enables the introduction of constrained ring systems and hydrophobic motifs into peptide backbones. The Fmoc group ensures orthogonal protection for amine functionality, facilitating solid-phase peptide synthesis (SPPS). Its unique design offers enhanced conformational control, making it valuable for developing peptidomimetics and bioactive compounds. The compound’s stability under standard SPPS conditions and compatibility with common coupling reagents further underscore its utility in medicinal chemistry and drug discovery research.
2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid structure
2172203-70-0 structure
Product name:2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid
CAS No:2172203-70-0
MF:C28H34N2O5
MW:478.579967975616
CID:5992397
PubChem ID:165545981

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid
    • EN300-1517980
    • 2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
    • 2172203-70-0
    • Inchi: 1S/C28H34N2O5/c1-18(2)11-19(12-26(31)30-15-20(16-30)13-27(32)33)14-29-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,18-20,25H,11-17H2,1-2H3,(H,29,34)(H,32,33)
    • InChI Key: RBBAMICNMNMRMA-UHFFFAOYSA-N
    • SMILES: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC(C)C)N1CC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4

2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1517980-10.0g
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
10g
$14487.0 2023-06-05
Enamine
EN300-1517980-5.0g
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
5g
$9769.0 2023-06-05
Enamine
EN300-1517980-500mg
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1517980-0.1g
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517980-1000mg
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1517980-0.05g
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517980-100mg
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1517980-2500mg
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1517980-5000mg
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1517980-0.25g
2-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl}azetidin-3-yl)acetic acid
2172203-70-0
0.25g
$3099.0 2023-06-05

Additional information on 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid

Comprehensive Analysis of 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid (CAS No. 2172203-70-0)

The compound 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid (CAS No. 2172203-70-0) is a highly specialized peptide derivative with significant applications in pharmaceutical research and bioconjugation chemistry. Its complex structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a azetidine ring, and a carboxylic acid functional group, making it a versatile intermediate in solid-phase peptide synthesis (SPPS). Researchers are increasingly interested in this compound due to its potential role in drug discovery and biomaterial development.

In recent years, the demand for Fmoc-protected amino acids and peptide building blocks has surged, driven by advancements in proteomics and personalized medicine. The CAS No. 2172203-70-0 compound aligns with these trends, as its unique structure enables precise molecular modifications for targeted therapies. Its azetidine-3-yl acetic acid moiety is particularly noteworthy, as azetidine rings are gaining attention for their bioisosteric properties in medicinal chemistry.

The Fmoc group in this compound serves as a temporary protecting group for the amino functionality, which is crucial for stepwise peptide elongation. This feature is highly valued in automated peptide synthesizers, where orthogonal protection strategies are essential. Moreover, the compound's 5-methylhexanoyl side chain contributes to improved lipophilicity, a property often sought after in bioactive molecule design to enhance cell membrane permeability.

From a synthetic chemistry perspective, the compound's multi-functional architecture presents both challenges and opportunities. The presence of both carboxylic acid and Fmoc-protected amine groups allows for directional conjugation, making it valuable for creating peptide-drug conjugates (PDCs) – a hot topic in oncological research. Recent literature highlights similar structures being used in targeted drug delivery systems, particularly for cancer therapeutics.

Quality control of CAS No. 2172203-70-0 requires advanced analytical techniques such as HPLC-MS and NMR spectroscopy due to its structural complexity. The pharmaceutical industry emphasizes rigorous impurity profiling for such compounds, especially when used in GMP-compliant peptide synthesis. This aligns with current regulatory trends demanding higher standards for pharmaceutical intermediates.

Environmental considerations in handling this compound focus on proper laboratory waste management, particularly for Fmoc-containing byproducts. While not classified as hazardous, its organic solvent solubility (typically in DMF or dichloromethane) necessitates appropriate chemical handling protocols. These aspects are increasingly important as green chemistry principles gain prominence in research laboratories.

The market for specialized peptide synthesis reagents like this compound is expanding rapidly, with projections showing double-digit growth in the research chemicals sector. This growth is fueled by increasing R&D investments in biopharmaceuticals and therapeutic peptides. Companies specializing in custom peptide synthesis are particularly interested in such high-purity building blocks to meet diverse research needs.

Future research directions for 2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanoyl}azetidin-3-yl)acetic acid may explore its utility in click chemistry applications or as a scaffold for macrocyclic compounds. The compound's structural features make it a candidate for developing constrained peptidomimetics, an area of intense interest in GPCR-targeted drug discovery. These potential applications position it as a valuable tool in modern chemical biology research.

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